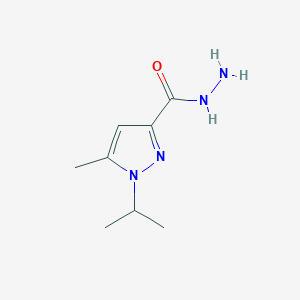

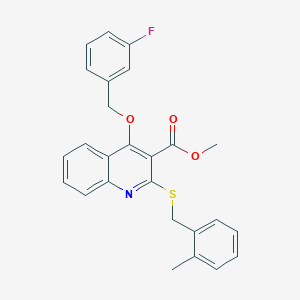

![molecular formula C23H19N3 B2457141 N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline CAS No. 941961-83-7](/img/structure/B2457141.png)

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline” is a chemical compound that contains an imidazole group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is based on a phenanthro[9,10-d]imidazole group .

Molecular Structure Analysis

The compound contains an imidazole group, which is a five-membered heterocyclic moiety . It also contains a phenanthro[9,10-d]imidazole group . Further structural analysis is not available in the retrieved resources.Applications De Recherche Scientifique

Optical and Theoretical Studies

Research by Jayabharathi et al. (2015) introduces a phenanthrimidazole derivative synthesized using sol–gel prepared TiO2 rutile as a catalyst. This derivative, when bound to magnetic nanoparticles to form a composite, exhibited enhanced absorption and emission intensities compared to the free molecule. The composite was characterized through various spectroscopic and microscopic techniques, revealing insights into its optical properties and potential applications in material science, especially in optoelectronics and photonics (Jayabharathi, Ramanathan, Thanikachalam, & Karunakaran, 2015).

Catalysis and Ligand Efficiency

Altman and Buchwald (2006) discussed the efficacy of a similar compound, 4,7-Dimethoxy-1,10-phenanthroline, as a ligand in copper-catalyzed N-arylation of imidazoles. This study underscored the ligand's efficiency in facilitating reactions under mild conditions across a variety of substrates, hinting at the broader utility of phenanthroline derivatives in catalytic processes (Altman & Buchwald, 2006).

Sensor Technology Applications

Gu et al. (2016) developed a fluorescent nitrite probe based on a phenanthroimidazol derivative, demonstrating fast and highly selective fluorescence response to nitrite over other species. This study indicates the potential of such compounds in the development of sensitive and selective sensors for environmental monitoring and food safety (Gu, Huang, Hu, Liu, Su, Duan, Li, & Yao, 2016).

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities and are used in various commercially available drugs . Therefore, “N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline” and similar compounds may have potential applications in drug development.

Mécanisme D'action

Target of Action

Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Imidazole compounds are known to interact with their targets in a variety of ways, often disrupting normal cellular processes or enhancing certain cellular responses . The specific interactions and changes resulting from this compound’s action would depend on the nature of its primary targets.

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these interactions would depend on the specific cellular context and the nature of the primary targets.

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Given the range of activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially induce a variety of cellular responses .

Propriétés

IUPAC Name |

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3/c1-26(2)16-13-11-15(12-14-16)23-24-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(21)25-23/h3-14,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGAEQQANGITMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

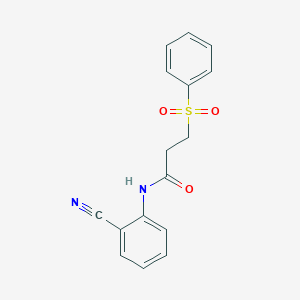

![N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457065.png)

![5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2457066.png)

![4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2457070.png)

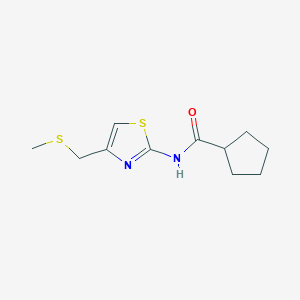

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2457071.png)

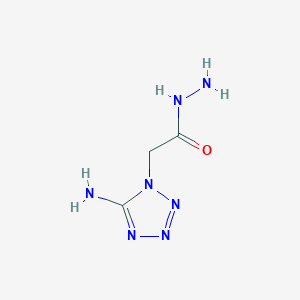

![5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2457073.png)

![3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2457074.png)

![3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2457077.png)

![N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2457078.png)

![3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2457081.png)